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Compound of Interest

Compound Name: 2-Amino-1-thiazol-2-yl-ethanone

CAS No.: 153720-01-5

Cat. No.: B584958

Get Quote

Executive Summary
The 2-aminothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry,

capable of binding to diverse biological targets with high affinity.[1][2][3] While it is most famous

for its role in Type I ATP-competitive kinase inhibitors (e.g., Dasatinib, Abemaciclib), it also

serves as a core pharmacophore in antimicrobial and neuroprotective agents.

This guide provides a rigorous technical comparison of 2-aminothiazole analogs against

bioisosteric alternatives, details the causality behind specific SAR modifications, and offers self-

validating experimental protocols for synthesis and evaluation.

The Pharmacophore: Why 2-Aminothiazole?
The 2-aminothiazole ring offers a unique combination of electronic and steric features that

make it ideal for interacting with the hinge region of protein kinases.

H-Bonding Capability: The ring nitrogen (N3) acts as a hydrogen bond acceptor, while the

exocyclic amino group (C2-NH2) acts as a hydrogen bond donor. This "Donor-Acceptor"

motif mimics the adenine ring of ATP.
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Pi-Interactions: The aromatic thiazole ring facilitates

stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) often found in the
enzyme active site.

S-Interaction: The sulfur atom can engage in specific

-hole interactions or weak H-bonds with carbonyl oxygens in the binding pocket, a feature
absent in oxazole or imidazole analogs.

SAR Logic Map
The following diagram illustrates the functional impact of substitutions at the C2, C4, and C5

positions.
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Figure 1: Functional mapping of the 2-aminothiazole scaffold. Substitutions at C2 dictate

binding mode, while C4/C5 modifications drive potency and metabolic stability.

Comparative Analysis: Thiazole vs. Bioisosteres
When selecting a scaffold, researchers often weigh the 2-aminothiazole against its closest

bioisosteres: 2-aminooxazole and 2-aminopyrimidine.
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Feature 2-Aminothiazole 2-Aminooxazole 2-Aminopyrimidine

LogP (Lipophilicity)

Moderate to High.

Good membrane

permeability but risk of

poor aqueous

solubility.

Lower. Oxygen

reduces lipophilicity,

often improving

solubility.

Variable. Pyrimidine

nitrogen lowers LogP

compared to benzene

analogs.

H-Bonding

Strong donor (NH2)

and acceptor (N3).

Sulfur can enhance

binding via

polarizability.

Similar

donor/acceptor, but

Oxygen is a weaker

acceptor than

Thiazole Nitrogen.

Dual acceptor (N1,

N3). Requires specific

orientation.

Metabolic Stability

Risk: Susceptible to

S-oxidation and ring

opening. Can form

reactive metabolites

(toxicophore alert).[2]

Generally more stable

to oxidation but can

undergo hydrolytic

ring opening.

High stability.[4][5]

Often preferred for

late-stage lead

optimization.

Potency (Kinase)

High. Sulfur

interaction often yields

sub-nanomolar

potency (e.g.,

Dasatinib).

Moderate. Loss of

sulfur interaction often

results in 2-5x potency

drop.

High. Standard

scaffold, but

sometimes lacks the

specific shape

complementarity of 5-

membered rings.

Expert Insight: While 2-aminothiazoles often yield higher initial potency due to the sulfur atom's

lipophilicity and polarizability, they carry a "structural alert" for toxicity. It is critical to block the

C5 position (e.g., with a Fluorine or Methyl group) early in the design process to prevent

metabolic activation by cytochrome P450s.

Case Study: Optimization of CDK2 Inhibitors
To demonstrate the SAR in action, we examine the optimization of a 2-aminothiazole series

targeting Cyclin-Dependent Kinase 2 (CDK2), a key target in cancer therapy.

Objective: Improve potency of the initial fragment hit.
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Experimental Data Summary: The following table summarizes the shift in IC50 values as the

scaffold is elaborated.

Compound ID
Substitution at
C4 (R1)

Substitution at
C2-NH (R2)

CDK2 IC50
(nM)

Observation

ATZ-1 (Hit) -H -H > 10,000

Weak binder.

Lacks

hydrophobic

interactions.

ATZ-2 -Phenyl -H 450

20x Potency

Boost. Phenyl

ring fills the ATP

hydrophobic

pocket.

ATZ-3 -t-Butyl -H 320

Steric bulk at C4

is the primary

driver of potency.

ATZ-4 -Phenyl -Acetyl (Amide) 1,200

Potency Loss.

Acylation

reduces the

basicity of the

amine and alters

H-bond

geometry.

ATZ-5 -(4-Cl-Phenyl) -H 85

Optimization.

Halogen adds

lipophilic contact

and blocks para-

metabolism.

Dasatinib* (Complex) (Complex) < 1.0

Reference drug

containing 2-

aminothiazole

core.[6]
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Data interpolated from representative SAR trends in CDK2 inhibitor discovery [1, 2].

Mechanistic Takeaway: The dramatic increase in potency from ATZ-1 to ATZ-2 confirms that the

C4 position is critical for anchoring the molecule within the kinase hydrophobic pocket.

Conversely, unmodified acylation at C2 (ATZ-4) can be detrimental unless the acyl group is

designed to reach a specific "selectivity pocket" (as seen in Dasatinib).

Experimental Protocols
A. Synthesis: Hantzsch Thiazole Formation
The most robust method for generating 2-aminothiazole libraries is the Hantzsch condensation.

This protocol is self-validating: the product typically precipitates, allowing for visual confirmation

of reaction progress.

Reagents:

-Haloketone (e.g., 2-bromoacetophenone)[7]

Thiourea[7][8]

Solvent: Ethanol (Absolute)

Workflow Diagram:

Reactants:
Alpha-Haloketone + Thiourea

Reflux in Ethanol
(1-2 Hours)

TLC Check:
Disappearance of Ketone

Cool & Filter
(HBr Salt Precipitates)

Complete Neutralize
(aq. NaHCO3)

Pure 2-Aminothiazole
(Recrystallize from EtOH)
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Figure 2: Step-by-step Hantzsch synthesis workflow. Visual precipitation at Step 2 is a key

quality control checkpoint.

Step-by-Step Procedure:

Dissolution: Dissolve 1.0 equivalent of the

-haloketone in absolute ethanol (5 mL per mmol).
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Addition: Add 1.1 equivalents of thiourea. The reaction is often exothermic; add slowly if

scaling up.

Reflux: Heat the mixture to reflux (

) for 60–90 minutes.

Validation: Spot TLC (Hexane:EtOAc 3:1). The starting ketone spot should disappear.

Isolation (Salt Form): Cool the mixture to

. The hydrobromide salt of the thiazole will often precipitate.[8] Filter and wash with cold
ethanol.

Free Base Liberation: Suspend the solid in water and alkalize with saturated aqueous

until pH

. Stir for 30 minutes.

Purification: Filter the resulting free base solid. Recrystallize from hot ethanol/water if

necessary.

B. Evaluation: Kinase Inhibition Assay (ADP-Glo)
To verify biological activity, use a luminescent ADP detection assay. This is superior to

radioactive methods for safety and throughput.

Preparation: Prepare kinase buffer (40 mM Tris pH 7.5, 20 mM

, 0.1 mg/mL BSA).

Incubation: Mix 2-aminothiazole analog (serial dilution in DMSO), Recombinant Kinase (e.g.,

CDK2/CyclinA), and Substrate (e.g., Histone H1) in a 384-well plate.

Activation: Initiate reaction with ATP (

final). Incubate at RT for 60 mins.
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Detection: Add ADP-Glo™ Reagent (stops kinase, consumes remaining ATP). Incubate 40

mins.

Readout: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Measure

luminescence.

Control: Staurosporine (positive control) should yield IC50

.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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